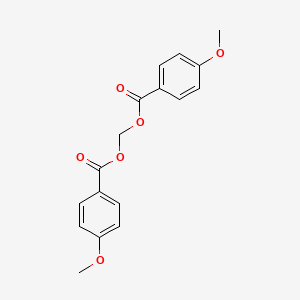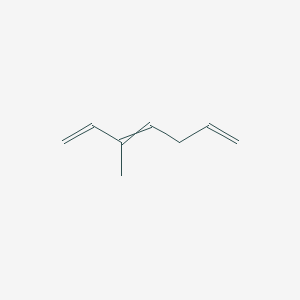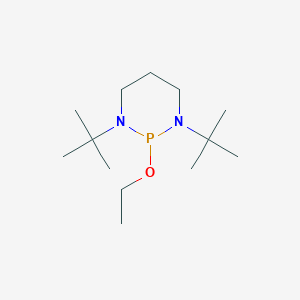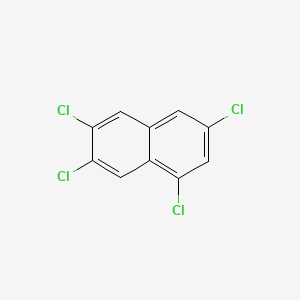
4-Methyl-2-propylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propylpentan-1-ol, also known as 1-Pentanol, 4-methyl-2-propyl-, is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a branched alkyl chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propylpentan-1-ol can be achieved through various organic reactions. One common method involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs under mild conditions and yields the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-propylpentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding alkane
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
4-Methyl-2-propylpentan-1-ol has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the structure and function of enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pentanol
- 2-Methyl-1-pentanol
- 3-Methyl-1-pentanol
- 4-Methyl-1-pentanol
Comparison
4-Methyl-2-propylpentan-1-ol is unique due to its specific branching and position of the hydroxyl group, which can affect its physical and chemical properties compared to other similar compounds . For example, its boiling point, solubility, and reactivity may differ from those of other pentanols due to these structural differences .
Propiedades
Número CAS |
54004-41-0 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
4-methyl-2-propylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-9(7-10)6-8(2)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
IGSWOIOCVJEQRH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



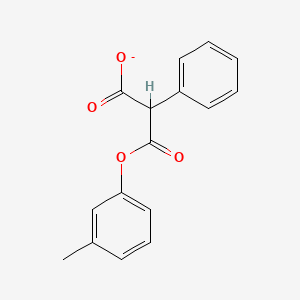
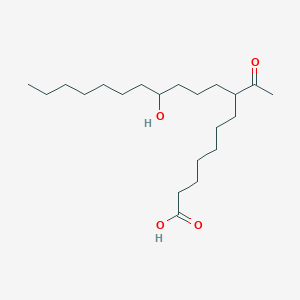
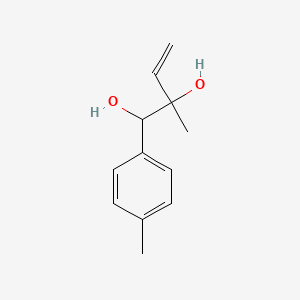
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
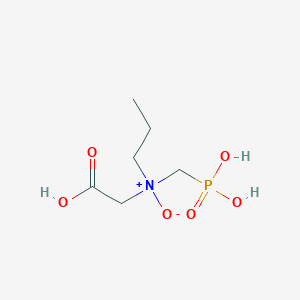

methanone](/img/structure/B14646401.png)

